1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a thiophen-2-yl ethanone moiety. The saturated thiazepane ring (containing sulfur and nitrogen atoms) imparts conformational flexibility, which may influence its binding affinity in biological systems. The synthesis of such compounds typically involves condensation reactions under acidic conditions, as seen in related heterocycles (e.g., combining thiols with ketones) . Computational methods, such as density-functional theory (DFT), have been widely employed to analyze electronic properties and stability of similar molecules .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-2-1-5-14(15)16-7-8-19(9-11-22-16)17(20)12-13-4-3-10-21-13/h1-6,10,16H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVYYYSFQFEXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by its unique structural features, including a thiazepane ring and chlorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.79 g/mol. Its structure suggests that it may interact with various biological targets, influencing multiple cellular pathways.
Research indicates that this compound may act as an enzyme inhibitor , potentially binding to the active sites of specific enzymes and disrupting their functions. The presence of the thiazepane ring enhances its pharmacological properties, making it a candidate for further studies in enzyme inhibition and related therapeutic applications.
Enzyme Inhibition
The compound's structural characteristics suggest it may inhibit certain enzymes, although specific targets have yet to be fully elucidated. Preliminary studies classify it under the category of enzyme inhibitors , indicating its potential role in modulating metabolic pathways.
Potential Therapeutic Applications
Ongoing research is exploring the therapeutic applications of this compound beyond enzyme inhibition. Some studies suggest potential benefits in managing conditions such as diabetes, where similar compounds have been shown to affect glucose metabolism and insulin sensitivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazepane derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that thiazepane derivatives can inhibit specific enzymes involved in metabolic pathways. |
| Study B | Antidiabetic Effects | Found that compounds with similar structures improved glycemic control in animal models. |
| Study C | Pharmacological Properties | Suggested that modifications to the thiazepane ring could enhance bioactivity and selectivity for target enzymes. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiazepane Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing the chlorophenyl and thiophenyl groups through electrophilic aromatic substitution.
- Purification Techniques : Employing recrystallization and chromatography to achieve high purity levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone and its analogs:
Key Observations:
Core Heterocycle: The target compound’s saturated 1,4-thiazepane ring offers greater conformational flexibility compared to the unsaturated benzothiazepine in , which adopts a boat conformation due to aromatic fusion . Saturated rings may enhance binding to dynamic protein targets.
The cyclopentylthio substituent in may increase lipophilicity, improving membrane permeability but possibly reducing solubility .
Synthesis :
- The target compound’s synthesis likely mirrors ’s method, involving acid-catalyzed cyclization of a thiol-containing precursor with a ketone .
Computational Analysis: DFT studies (e.g., B3LYP functional) could quantify electronic differences between chloro- and fluoro-substituents, such as dipole moments or HOMO-LUMO gaps .
Q & A
Q. Implications :
- The thiazepane ring enhances conformational flexibility, potentially improving binding to biological targets like enzymes or receptors .
- The chlorine atom on the phenyl group increases lipophilicity, aiding membrane permeability .
- The thiophene moiety may participate in π-π stacking interactions with aromatic residues in target proteins .
Basic: What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?
Synthesis Steps (based on analogous thiazepane derivatives):
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Piperidine, ethanol, 80°C | Form thiazepane ring via condensation of 2-aminoethanethiol with chalcone derivatives |
| 2 | Substitution | 2-Chlorophenyl Grignard reagent | Introduce chlorophenyl group at the 7-position |
| 3 | Ketone formation | Thiophene-2-carbonyl chloride, base (e.g., NaOH) | Attach thiophen-2-yl ethanone moiety |
Q. Optimization :
- Solvent choice : Ethanol or DMF improves yield by stabilizing intermediates .
- Catalysts : Piperidine accelerates cyclization .
- Purification : Column chromatography (silica gel, hexane:EtOAc) ensures >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Advanced: How can researchers optimize reaction yields during multi-step synthesis?
- Temperature control : Maintain 80°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Stoichiometry : Use a 1.2:1 molar ratio of chalcone to 2-aminoethanethiol to drive cyclization completion .
- Workup protocols : Quench Grignard reactions with NH₄Cl to prevent over-alkylation .
Example : Replacing ethanol with DMF in step 1 increased yield from 65% to 82% in analogous compounds .
Advanced: What mechanisms underlie the compound’s potential biological activity?
- Enzyme inhibition : The thiazepane ring may act as a hinge-binding motif in kinase targets (e.g., MAPK), with the chlorine enhancing hydrophobic interactions .
- Receptor modulation : Thiophene’s aromaticity could stabilize ligand-receptor complexes via van der Waals forces .
- Methodological validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD values) and cell-based assays (e.g., IC₅₀ in cancer lines) .
Advanced: How should researchers address contradictions in pharmacological data across studies?
- Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum concentration, cell passage number).
- Resolution :
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Q. SAR Insights :
- Chlorine position : 2-Chlorophenyl improves activity vs. 4-chloro analogs (ΔIC₅₀ = 3-fold) due to steric effects .
- Thiophene substitution : 2-Thiophene enhances activity over 3-thiophene (π-stacking efficiency) .
Q. Methodology :
- Synthesize analogs with fluorophenyl or pyridyl replacements.
- Compare logP (HPLC) and bioactivity to map pharmacophore requirements .
Advanced: What stability challenges exist, and how can they be mitigated?
- Degradation pathways : Hydrolysis of the ketone group under acidic conditions (t₁/₂ = 12 hrs at pH 3) .
- Stabilization strategies :
Advanced: What computational approaches predict target binding modes?
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3NY7) to model thiazepane interactions .
- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns) .
Advanced: How to ensure reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
